

spectroscopic data analysis of isocetane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Isocetane

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Spectroscopic Data Analysis of Isocetane: A Technical Guide

Introduction

Isocetane, systematically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane.^[1] Due to its well-defined structure and properties, it serves as a crucial reference compound in various scientific and industrial applications, most notably as a standard in determining the cetane number of diesel fuels.^{[1][2]} This technical guide provides an in-depth analysis of the spectroscopic data of **isocetane**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

Molecular Structure of Isocetane

Isocetane possesses a complex, highly branched structure, which gives rise to a unique spectroscopic fingerprint. Understanding this structure is fundamental to interpreting its spectral data.

Chemical Formula: C₁₆H₃₄^[1]

Molar Mass: 226.44 g/mol ^[3]

Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for **isocetane** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **isocetane** is characterized by signals in the aliphatic region, typically between 0.8 and 1.2 ppm. The high degree of branching and the presence of multiple equivalent protons lead to a relatively simple spectrum despite the large number of protons. The terminal methyl groups attached to quaternary carbons are expected to appear as sharp singlets.^[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.8 - 1.2	Singlet	18H	Protons of the six methyl groups on quaternary carbons (C2, C4, C8)
~0.8 - 1.2	Multiplet	15H	Protons of the five other methyl groups
~1.0 - 1.5	Multiplet	1H	Methine proton (CH)

Note: Detailed chemical shifts and coupling constants for all proton signals require high-resolution NMR analysis.

The ^{13}C NMR spectrum of **isocetane** provides information on the different carbon environments within the molecule. Due to molecular symmetry, fewer than 16 signals are expected.^[4]

Chemical Shift (ppm)	Carbon Type
~30 - 40	Quaternary (C)
~50 - 60	Methylene (CH ₂)
~20 - 30	Methine (CH)
~20 - 30	Methyl (CH ₃)

Note: Specific chemical shift assignments for each carbon atom require experimental data from a high-resolution ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like **isocetane**, the spectrum is dominated by C-H stretching and bending vibrations.^[1]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950 - 2970	Asymmetric C-H stretching (CH ₃)	Strong
2850 - 3000	C-H stretching (alkane)	Strong
~1465	C-H scissoring (CH ₂)	Medium
~1365	C-H bending (CH ₃)	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. **Isocetane**, being a highly branched alkane, undergoes extensive fragmentation upon electron impact ionization, resulting in a very weak molecular ion peak.^[4]

Ionization Method: Electron Impact (EI)

m/z	Relative Intensity	Proposed Fragment
226	Very Low	[M] ⁺ (Molecular Ion)
113	High	[C ₈ H ₁₇] ⁺
99	Moderate	[C ₇ H ₁₅] ⁺
85	Moderate	[C ₆ H ₁₃] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
155	Moderate	[C ₁₁ H ₂₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organic compounds like **isocetane**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-20 mg of **isocetane** in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube to a final volume of about 0.6 mL.[\[2\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[2\]](#) Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[\[2\]](#)
- Acquisition of ¹H Spectrum:
 - Set the appropriate spectral width, acquisition time, and number of scans.
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
 - Process the FID using Fourier transformation, phase correction, and baseline correction.

- Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
- Acquisition of ^{13}C Spectrum:
 - Switch the probe to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like **isocetane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.^[5]
- Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Place the prepared sample in the IR beam path and record the sample spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

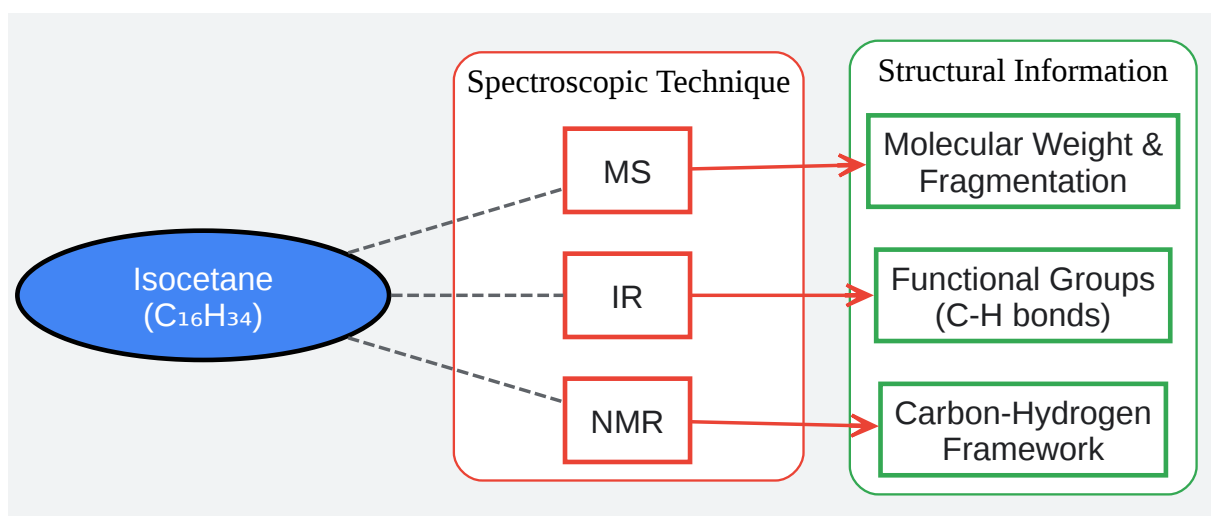
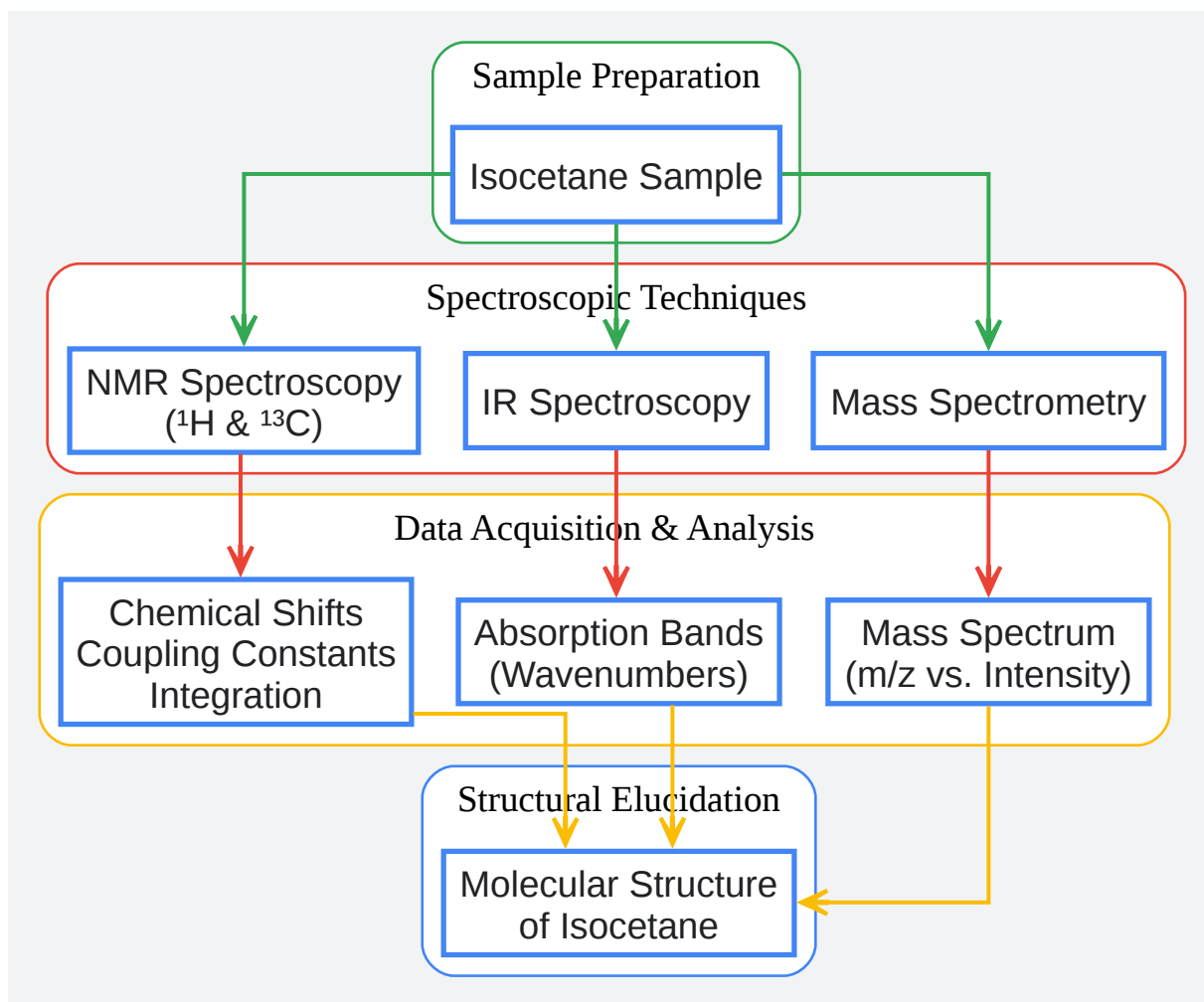
Electron Impact Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile liquid **isocetane** into the mass spectrometer via a suitable inlet system, such as a heated probe or a gas chromatography (GC) interface. The sample is vaporized in the inlet.^[6]

- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[6][7]}
- **Mass Analysis:** The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).^[6]
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .
- **Interpretation:** Analyze the molecular ion peak (if present) and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the workflow and relationships in the spectroscopic analysis of **isocetane**.



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